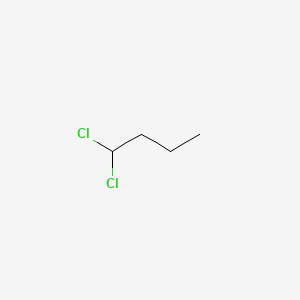

1,1-Dichlorobutane

Description

BenchChem offers high-quality 1,1-Dichlorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dichlorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dichlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-2-3-4(5)6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQRDAAUNCRFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862152 | |

| Record name | Butane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-33-3, 26761-81-9 | |

| Record name | 1,1-Dichlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylidene chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLOROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H297I90DAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Fundamental Properties of 1,1-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1,1-dichlorobutane, a halogenated alkane with applications as a solvent and chemical intermediate. This document collates essential data on its chemical, physical, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and analysis are presented to facilitate its practical application in a laboratory setting. Furthermore, this guide includes a summary of its toxicological profile and metabolic considerations, drawing from data on related halogenated hydrocarbons to provide a context for safety and handling.

Chemical and Physical Properties

1,1-Dichlorobutane, also known as butylidene chloride, is a colorless liquid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H8Cl2 | [1] |

| Molecular Weight | 127.01 g/mol | [1] |

| CAS Number | 541-33-3 | [1] |

| Appearance | Colorless to light-yellow liquid | [1] |

| Density | 1.08 g/cm³ at 20°C | [1] |

| Boiling Point | 114-115 °C at 760 mmHg | [1] |

| Melting Point | -73.9 °C | [1] |

| Flash Point | 22 °C (72 °F) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether | [1] |

| LogP | 2.4 | [1] |

Spectroscopic Data

The structural elucidation of 1,1-dichlorobutane is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 5.8 (s) | Triplet | 4.0 Hz | -CHCl2 |

| ¹H | 2.1 (s) | Multiplet | -CH2-CHCl2 | |

| ¹H | 1.5 (s) | Sextet | -CH2-CH2-CHCl2 | |

| ¹H | 1.0 (s) | Triplet | 7.4 Hz | -CH3 |

| ¹³C | 78.0 | -CHCl2 | ||

| ¹³C | 40.0 | -CH2-CHCl2 | ||

| ¹³C | 20.0 | -CH2-CH2-CHCl2 | ||

| ¹³C | 13.5 | -CH3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2965-2870 | C-H stretch (alkane) |

| 1465 | C-H bend (alkane) |

| 730, 650 | C-Cl stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1,1-dichlorobutane is characterized by a molecular ion peak and distinct fragmentation patterns.

| m/z | Relative Intensity | Fragment Ion |

| 126/128/130 | Low | [C4H8Cl2]⁺ (Molecular ion with isotopes) |

| 91/93 | High | [C4H8Cl]⁺ |

| 55 | High | [C4H7]⁺ |

Experimental Protocols

Synthesis of 1,1-Dichlorobutane from Butyraldehyde (B50154)

This protocol describes the synthesis of 1,1-dichlorobutane via the reaction of butyraldehyde with phosphorus pentachloride.

Materials:

-

Butyraldehyde

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place phosphorus pentachloride (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a solution of butyraldehyde (1 equivalent) in anhydrous diethyl ether from the dropping funnel with stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently reflux the mixture for 2 hours.

-

Cool the reaction mixture and pour it cautiously onto crushed ice.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by distillation.

-

Purify the crude 1,1-dichlorobutane by fractional distillation, collecting the fraction boiling at 114-115 °C.

Synthesis and Purification Workflow for 1,1-Dichlorobutane.

GC-MS Analysis of 1,1-Dichlorobutane

This protocol outlines a general method for the analysis of 1,1-dichlorobutane using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injection Mode: Split (e.g., 50:1)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

Sample Preparation:

-

Prepare a stock solution of 1,1-dichlorobutane in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Dilute the sample to be analyzed to fall within the calibration range.

General Workflow for GC-MS Analysis.

Reactivity and Stability

1,1-Dichlorobutane is a stable compound under normal conditions. It is a flammable liquid and vapor. Incompatibilities include strong oxidizing agents and strong bases. Upon decomposition, it may produce toxic fumes of hydrogen chloride and carbon oxides.

Toxicology and Metabolism

The toxicological properties of 1,1-dichlorobutane have not been extensively studied. However, data from related halogenated alkanes suggest potential for irritation to the skin, eyes, and respiratory tract. Ingestion may cause gastrointestinal irritation and central nervous system depression.

Halogenated alkanes are known to be metabolized in the liver by cytochrome P450 enzymes. The metabolic pathways can involve oxidation or reduction, potentially leading to the formation of reactive intermediates that can cause cellular damage. The primary target organs for the toxicity of some dichlorobutane isomers have been identified as the liver and kidneys in animal studies.

Potential Metabolic Activation of 1,1-Dichlorobutane.

Safety and Handling

Handle 1,1-dichlorobutane in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. It is a flammable liquid; keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.

Conclusion

This guide provides a foundational understanding of 1,1-dichlorobutane for research and development purposes. The compiled data and detailed protocols are intended to support its safe and effective use in scientific investigations. Further research is warranted to fully characterize its toxicological profile and metabolic fate.

References

Synthesis of 1,1-Dichlorobutane from 1-Chlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,1-dichlorobutane from 1-chlorobutane (B31608), focusing on the prevalent method of free-radical chlorination. The document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data on product distribution.

Introduction

The conversion of 1-chlorobutane to 1,1-dichlorobutane is a key transformation in organic synthesis, providing a pathway to geminal dihaloalkanes which are valuable intermediates in the production of various organic compounds. The primary route for this synthesis is the free-radical chlorination, a chain reaction that, while effective, typically yields a mixture of isomeric products.[1][2] Understanding the underlying mechanism and reaction parameters is crucial for controlling the product distribution and optimizing the yield of the desired 1,1-dichlorobutane.

Reaction Mechanism: Free-Radical Chlorination

The synthesis of dichlorobutanes from 1-chlorobutane proceeds via a free-radical chain mechanism, which is divided into three distinct stages: initiation, propagation, and termination.[1][3][4][5] Sulfuryl chloride (SO₂Cl₂) is commonly employed as the chlorinating agent in the presence of a radical initiator such as 2,2'-azobis(cyclohexanenitrile) (ABCN) or azobisisobutyronitrile (AIBN).[1][6][7][8]

-

Initiation: The reaction is initiated by the homolytic cleavage of the initiator upon heating, generating two radicals. This radical then reacts with sulfuryl chloride to produce a chlorine radical.[1][7]

-

Propagation: A chlorine radical abstracts a hydrogen atom from 1-chlorobutane, forming a butyl radical and hydrogen chloride. This butyl radical then reacts with another molecule of sulfuryl chloride to yield a dichlorobutane isomer and a new chlorine radical, which continues the chain reaction.[1]

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.[1]

The regioselectivity of the hydrogen abstraction in the propagation step is influenced by the stability of the resulting radical. Secondary radicals are more stable than primary radicals, leading to a preferential formation of products resulting from the abstraction of secondary hydrogens.[1][9] Additionally, the electron-withdrawing inductive effect of the chlorine atom on 1-chlorobutane deactivates the adjacent C-H bonds, influencing the final product distribution.[9][10]

Quantitative Data: Product Distribution

The free-radical chlorination of 1-chlorobutane is not highly selective and results in a mixture of four structural isomers of dichlorobutane.[6][8][11] The relative abundance of each isomer is determined by statistical factors (the number of hydrogens at each carbon) and the relative reactivity of each C-H bond. Several experimental studies have quantified the product distribution, as summarized in the tables below.

Table 1: Isomeric Distribution of Dichlorobutanes from the Chlorination of 1-Chlorobutane

| Isomer | Carbon Position of Second Chlorine | Percentage Composition (%) - Study 1[12] | Percentage Composition (%) - Study 2[11] |

| 1,1-Dichlorobutane | C1 | 5.77 | 7.8 |

| 1,2-Dichlorobutane | C2 | 22.89 | 22.7 |

| 1,3-Dichlorobutane | C3 | 46.32 | 44.4 |

| 1,4-Dichlorobutane | C4 | 25.02 | 25.1 |

Table 2: Relative Reactivity of Hydrogens in 1-Chlorobutane

| Hydrogen Position | Relative Reactivity per Hydrogen (Study 2)[11] |

| C1 (primary) | 1.0 |

| C2 (secondary) | 2.9 |

| C3 (secondary) | 5.7 |

| C4 (primary) | 2.2 |

Note: The relative reactivity is normalized to the reactivity of the primary hydrogens at the C1 position.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of dichlorobutanes from 1-chlorobutane via free-radical chlorination, based on established laboratory procedures.[6][7][13][14]

Materials:

-

1-Chlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

2,2'-Azobis(cyclohexanenitrile) (ABCN) or Azobisisobutyronitrile (AIBN)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Reaction flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Gas chromatograph (for analysis)

Procedure:

-

Reaction Setup: To a dry reaction flask, add 1-chlorobutane and the radical initiator (ABCN or AIBN).

-

Addition of Chlorinating Agent: In a fume hood, carefully add sulfuryl chloride to the reaction mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle or water bath.[6] The reaction is typically allowed to proceed for a set period, often monitored by the cessation of gas evolution (SO₂ and HCl).

-

Workup - Quenching: After cooling the reaction mixture to room temperature, carefully transfer it to a separatory funnel.

-

Workup - Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a saturated brine solution to remove any remaining aqueous components.[7]

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Isolation and Analysis: Decant or filter the dried organic layer to remove the drying agent. The resulting product is a mixture of dichlorobutane isomers. The composition of the product mixture can be determined by gas chromatography (GC).[6]

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the free-radical chlorination of 1-chlorobutane.

Caption: Free-radical chlorination mechanism.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and analysis of dichlorobutanes.

Caption: Synthesis and analysis workflow.

References

- 1. Chem 502--Assignment 2 [sas.upenn.edu]

- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sparkl.me [sparkl.me]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Chem 502--Assignment 3 [sas.upenn.edu]

- 8. The Radical Chlorination Of Chlorobutane - 1018 Words | Bartleby [bartleby.com]

- 9. Chlorination of 1-chlorobutane [sas.upenn.edu]

- 10. Alkanes: Chlorination of 1-chlorobutane - Google Docs [docs.google.com]

- 11. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]

- 12. Untitled Document [sas.upenn.edu]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. scribd.com [scribd.com]

1,1-Dichlorobutane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dichlorobutane, a halogenated alkane with applications as an intermediate in organic synthesis. This document outlines its chemical and physical properties, provides insights into its synthesis, and details critical safety and handling information.

Core Properties and Data

1,1-Dichlorobutane, also known as butylidene chloride, is a colorless to yellowish liquid.[1][2] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 541-33-3 | [3] |

| Molecular Formula | C4H8Cl2 | [4] |

| Molecular Weight | 127.01 g/mol | [3] |

| Density | 1.086 g/cm³ | [1] |

| Boiling Point | 112 °C at 760 mmHg | [1] |

| Flash Point | 19 °C (66.2 °F) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1][4] |

| Appearance | Clear, colorless to yellow-brownish liquid. | [1][2] |

| Odor | Aromatic | [1] |

Synthesis of 1,1-Dichlorobutane

The synthesis of 1,1-Dichlorobutane can be achieved through the free-radical chlorination of 1-chlorobutane (B31608).[5][6] This reaction typically yields a mixture of dichlorobutane isomers.[5][6]

Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane

This protocol is a generalized procedure based on common laboratory practices for free-radical halogenation.

Materials:

-

1-Chlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or 2,2'-azobis[cyclohexanenitrile] (ABCN)[7]

-

Inert solvent (e.g., carbon tetrachloride, if necessary)

-

Sodium carbonate solution (0.5 M)[8]

-

Anhydrous sodium sulfate[8]

-

Brine solution[7]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chlorobutane and the radical initiator.

-

Initiation: Heat the mixture to the appropriate temperature for the decomposition of the chosen initiator (typically around 80-100 °C for AIBN).

-

Chlorination: Slowly add sulfuryl chloride to the reaction mixture. The reaction is exothermic and will generate sulfur dioxide and hydrogen chloride as byproducts. Maintain the reaction temperature and stir for a sufficient period to ensure complete reaction.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated sodium carbonate solution to neutralize any remaining acid.[7]

-

Transfer the mixture to a separatory funnel and wash with a brine solution to remove water-soluble byproducts.[7]

-

Separate the organic layer.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.[8]

-

Filter to remove the drying agent.

-

The resulting product will be a mixture of dichlorobutane isomers, including 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane.[6]

-

Fractional distillation can be employed to separate the isomers based on their boiling points.

-

Reaction Diagram:

Caption: Synthesis of Dichlorobutane Isomers.

Reactivity and Applications

1,1-Dichlorobutane is primarily utilized as an intermediate in organic synthesis.[4] While specific, large-scale applications are not widely documented, its chemical structure lends itself to further functionalization. The geminal dichloride group can undergo various reactions, making it a potential precursor for the synthesis of more complex molecules. For instance, further chlorination of 1,1-dichlorobutane is likely to yield 1,1,2-trichlorobutane.[9]

Safety and Toxicology

1,1-Dichlorobutane is a flammable liquid and should be handled with appropriate safety precautions.[1][10]

Potential Health Effects:

-

Ingestion: May lead to gastrointestinal irritation, with symptoms including nausea, vomiting, and diarrhea.[1][11] Ingestion of large quantities may cause central nervous system depression.[1][11]

-

Inhalation: Vapors may cause dizziness or suffocation.[1][11]

The toxicological properties of this compound have not been fully investigated.[1][11]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Use spark-proof tools and explosion-proof equipment.[11]

-

Keep away from heat, sparks, and open flames.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

-

Ground and bond containers when transferring material.[11]

Fire-Fighting Measures:

-

In case of fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1] Water may be ineffective.[1]

-

During a fire, irritating and highly toxic gases, such as hydrogen chloride and carbon monoxide, may be generated.[1]

-

Wear a self-contained breathing apparatus and full protective gear.[11]

References

- 1. 1,1-dichlorobutane | CAS#:541-33-3 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. 1,1-Dichlorobutane | C4H8Cl2 | CID 10926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 541-33-3: 1,1-Dichlorobutane | CymitQuimica [cymitquimica.com]

- 5. Untitled Document [sas.upenn.edu]

- 6. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]

- 7. Chem 502--Assignment 3 [sas.upenn.edu]

- 8. sas.upenn.edu [sas.upenn.edu]

- 9. brainly.com [brainly.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

boiling point and density of 1,1-Dichlorobutane

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Dichlorobutane

Introduction

1,1-Dichlorobutane, also known as butylidene chloride, is a chlorinated hydrocarbon with the molecular formula C₄H₈Cl₂[1][2][3]. This document provides a comprehensive overview of its key physical properties, namely its boiling point and density, for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for the determination of these properties and summarizes the available data.

Physical and Chemical Properties

The defining physical characteristics of 1,1-Dichlorobutane are summarized below. It is important to note the variations in reported density values, which may be attributable to different experimental conditions or sample purity.

| Property | Value | Conditions |

| Molecular Formula | C₄H₈Cl₂ | |

| Molecular Weight | 127.01 g/mol | |

| Boiling Point | 114.8 °C | at 760 mmHg[1][4] |

| 114.8-115.1 °C | at 752 mmHg[2][5] | |

| 126-128 °C | Not specified[3] | |

| Density | 1.0747 g/cm³ | at 20 °C[3] |

| 1.0797 g/cm³ | at 25 °C[2][5] | |

| 1.0860 g/cm³ | Not specified[6] | |

| 0.83 g/cm³ | Not specified[1][4] | |

| Refractive Index | 1.4305 | at 25 °C[2][5] |

| Flash Point | 18.3 - 19 °C | [4][6] |

Experimental Protocols

Accurate determination of boiling point and density is critical for the identification and quality control of chemical substances. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point (Micro-Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-capillary method is a convenient and accurate technique[7].

Apparatus:

-

Small test tube

-

Thermometer (-10 to 150 °C range)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or a MelTemp apparatus)[8]

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Add a small amount (a few milliliters) of 1,1-Dichlorobutane to the small test tube[9][10].

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards[9].

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into a heating bath (e.g., paraffin (B1166041) or food oil)[10]. The bath should be heated slowly and stirred to ensure uniform temperature distribution[10].

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end[7][11].

-

Measurement: Turn off the heat source when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube[7][9].

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V). A straightforward and common method involves the use of a graduated cylinder and an electronic balance[12][13].

Apparatus:

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Pipette or dropper

Procedure:

-

Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it to zero. If taring is not possible, record the mass of the empty cylinder (m₁)[12].

-

Measure Volume of Liquid: Carefully transfer a specific volume of 1,1-Dichlorobutane (e.g., 20 mL) into the graduated cylinder. Read the volume precisely from the bottom of the meniscus at eye level to avoid parallax error[12][13].

-

Measure Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂)[12].

-

Calculate Density:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁ (if the balance was not tared).

-

Use the formula ρ = mass / volume to calculate the density.

-

-

Repeatability: For improved accuracy and precision, the measurement should be repeated multiple times, and the average density should be calculated[12][13].

Workflow Visualization

The logical flow for the experimental determination of the physical properties of 1,1-Dichlorobutane is illustrated below. This diagram outlines the distinct procedures for measuring boiling point and density, culminating in the final characterization of the substance.

References

- 1. 1,1-dichlorobutane | CAS#:541-33-3 | Chemsrc [chemsrc.com]

- 2. 1,1-DICHLOROBUTANE CAS#: 541-33-3 [m.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Page loading... [guidechem.com]

- 5. 1,1-DICHLOROBUTANE | 541-33-3 [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. phillysim.org [phillysim.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1,1-Dichlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,1-dichlorobutane, a chlorinated hydrocarbon of interest in various chemical and pharmaceutical research domains. This document presents a summary of its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of 1,1-dichlorobutane relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the molecule. The following sections summarize the key quantitative data obtained from mass spectrometry, infrared spectroscopy, and both experimental and predicted nuclear magnetic resonance spectroscopy.

Mass Spectrometry Data

Mass spectrometry of 1,1-dichlorobutane reveals a distinct fragmentation pattern that is characteristic of its structure. The presence of two chlorine atoms results in isotopic peaks for chlorine-containing fragments.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 63 | 100 | [C3H4³⁵Cl]⁺ |

| 90 | ~30 | [C3H3³⁵Cl]⁺ |

| 91 | ~20 | [C3H4³⁵Cl]⁺ |

| 89 | ~15 | [C3H2³⁵Cl]⁺ |

| 75 | ~15 | [C3H4³⁵Cl]⁺ |

Data sourced from a comparative guide to dichlorobutane isomers.

Infrared (IR) Spectroscopy Data

The infrared spectrum of 1,1-dichlorobutane displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2960-2850 | C-H (alkane) stretching |

| 1465 | C-H (alkane) bending |

| 800-600 | C-Cl stretching |

Data interpreted from the NIST Chemistry WebBook IR spectrum.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the limited availability of public experimental NMR data for 1,1-dichlorobutane, predicted values from reputable spectroscopic software are provided below. These predictions are based on established algorithms and offer a reliable estimation of the expected spectral parameters.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -CH₃ | ~0.95 | Triplet | ~7.4 |

| -CH₂- (Position 3) | ~1.50 | Sextet | ~7.4 |

| -CH₂- (Position 2) | ~2.10 | Quartet | ~7.4 |

| -CHCl₂ | ~5.80 | Triplet | ~5.5 |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Carbon Assignment | Chemical Shift (ppm) |

| -CH₃ | ~13.5 |

| -CH₂- (Position 3) | ~20.0 |

| -CH₂- (Position 2) | ~40.0 |

| -CHCl₂ | ~85.0 |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 1,1-dichlorobutane from a mixture and obtain its mass spectrum.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Dilute the 1,1-dichlorobutane sample in a volatile solvent such as dichloromethane (B109758) or methanol.

-

Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC injector port, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m non-polar column). The column temperature is programmed to ramp up (e.g., from 50 °C to 250 °C) to elute compounds based on their boiling points and interactions with the stationary phase.

-

Ionization: As 1,1-dichlorobutane elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M⁺) and induces fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid 1,1-dichlorobutane.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: For a neat liquid sample like 1,1-dichlorobutane, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to account for any atmospheric and instrumental absorptions.

-

Sample Spectrum: A drop of 1,1-dichlorobutane is placed on one salt plate, and the second plate is placed on top to create a thin, uniform liquid film. The "sandwich" is then placed in the spectrometer's sample holder.

-

Data Acquisition: The infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavenumber. The instrument's software then subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of 1,1-dichlorobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of 1,1-dichlorobutane.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,1-dichlorobutane in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. The deuterated solvent is used to avoid overwhelming the spectrum with solvent proton signals.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0 ppm.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved signals.

-

Data Acquisition:

-

For ¹H NMR , a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. This FID is then Fourier-transformed by the spectrometer's computer to generate the ¹H NMR spectrum.

-

For ¹³C NMR , a similar process is followed, but with different pulse sequences and acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling.

-

-

Data Processing: The acquired spectra are processed, which may include phase correction, baseline correction, and integration of the signals (for ¹H NMR) to determine the relative number of protons giving rise to each peak.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,1-dichlorobutane, demonstrating how data from different techniques are integrated for structural confirmation.

Caption: Workflow for the structural elucidation of 1,1-Dichlorobutane.

References

Technical Guide: Free Radical Chlorination of n-Butane for the Synthesis of Dichlorobutanes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the free radical chlorination of n-butane, with a specific focus on the formation of dichlorinated products. While this method is a classic example of alkane functionalization, it is notoriously unselective. This document details the underlying reaction mechanisms, factors governing product distribution, and the significant challenges in selectively synthesizing a specific isomer such as 1,1-dichlorobutane. An exemplary experimental protocol for a related laboratory-scale chlorination is provided, along with quantitative data on product distribution, to offer a practical perspective on the reaction's outcomes.

Introduction to Free Radical Halogenation

Free radical halogenation is a fundamental substitution reaction in organic chemistry, enabling the conversion of unreactive alkanes into more versatile alkyl halides.[1] The reaction proceeds via a chain mechanism initiated by an external energy source, such as ultraviolet (UV) light or heat, which generates highly reactive halogen radicals.[2][3] While synthetically useful for producing simple haloalkanes, the process is often characterized by a lack of selectivity, yielding a mixture of constitutional isomers and products of multiple halogenation.[2]

The chlorination of n-butane serves as an excellent case study. The initial monochlorination produces a mixture of 1-chlorobutane (B31608) and 2-chlorobutane (B165301).[4] Subsequent chlorination of these monochloroalkanes leads to a variety of dichlorobutane isomers, the distribution of which is governed by a combination of statistical probability and electronic effects. This guide will specifically explore the pathway to dichlorobutanes and the factors that make the selective synthesis of 1,1-dichlorobutane particularly challenging.

Reaction Mechanism

The free radical chlorination of n-butane to form dichlorobutanes is a multi-step process involving sequential chain reactions.

Monochlorination of n-Butane

The reaction begins with the formation of monochlorinated products through the classic three-stage radical chain mechanism:

-

Initiation: The process starts with the homolytic cleavage of a chlorine molecule (Cl₂) by UV light or heat, generating two highly reactive chlorine radicals (Cl•).[3]

-

Cl₂ + hν → 2 Cl•

-

-

Propagation: This stage consists of two repeating steps that form the product and regenerate the radical, allowing the chain to continue.

-

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from n-butane, forming hydrogen chloride (HCl) and a butyl radical. n-Butane has primary (1°) hydrogens on its terminal carbons and secondary (2°) hydrogens on its internal carbons, leading to two possible butyl radicals.[5]

-

CH₃CH₂CH₂CH₃ + Cl• → •CH₂CH₂CH₂CH₃ (Primary Radical) + HCl

-

CH₃CH₂CH₂CH₃ + Cl• → CH₃•CHCH₂CH₃ (Secondary Radical) + HCl

-

-

Halogenation: The butyl radical then reacts with another molecule of Cl₂ to form a chlorobutane and a new chlorine radical.[6]

-

•CH₂CH₂CH₂CH₃ + Cl₂ → CH₃CH₂CH₂CH₂Cl (1-Chlorobutane) + Cl•

-

CH₃•CHCH₂CH₃ + Cl₂ → CH₃CHClCH₂CH₃ (2-Chlorobutane) + Cl•

-

-

-

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product.[2]

-

Cl• + Cl• → Cl₂

-

R• + Cl• → RCl

-

R• + R• → R-R

-

Dichlorination Pathway

The monochlorinated products (1-chlorobutane and 2-chlorobutane) can undergo further chlorination if sufficient chlorine is present.[3] To yield 1,1-dichlorobutane, the starting material for the second chlorination must be 1-chlorobutane. The mechanism is analogous to the first chlorination, involving hydrogen abstraction from the 1-chlorobutane molecule.

-

Hydrogen Abstraction from 1-Chlorobutane: A chlorine radical can abstract a hydrogen atom from any of the four carbon positions in 1-chlorobutane.[7]

-

Abstraction at C-1 yields a 1-chlorobutyl radical, leading to 1,1-dichlorobutane .

-

Abstraction at C-2 yields a 2-chlorobutyl radical, leading to 1,2-dichlorobutane .

-

Abstraction at C-3 yields a 3-chlorobutyl radical, leading to 1,3-dichlorobutane (B52869) .

-

Abstraction at C-4 yields a 4-chlorobutyl radical, leading to 1,4-dichlorobutane .

-

The key scientific challenge lies in the selectivity of this second hydrogen abstraction step.

Caption: Reaction pathway from n-butane to dichlorobutanes.

Selectivity and Product Distribution

The distribution of products in free radical chlorination is determined by two main factors: the statistical probability based on the number of available hydrogens and the relative reactivity of those hydrogens.

Monochlorination Product Distribution

In n-butane, there are six primary (1°) hydrogens and four secondary (2°) hydrogens.[5] Secondary C-H bonds are weaker than primary C-H bonds, leading to a more stable secondary radical intermediate. Consequently, secondary hydrogens are more reactive. At room temperature, the relative rate of substitution for secondary hydrogens is approximately 3.9 times greater than for primary hydrogens.[4]

The expected product ratio is calculated as follows:

-

% 1-Chlorobutane = (No. of 1° H × Reactivity of 1° H) / [(No. of 1° H × Reactivity of 1° H) + (No. of 2° H × Reactivity of 2° H)]

-

% 2-Chlorobutane = (No. of 2° H × Reactivity of 2° H) / [(No. of 1° H × Reactivity of 1° H) + (No. of 2° H × Reactivity of 2° H)]

This calculation predicts a product mixture of approximately 28% 1-chlorobutane and 72% 2-chlorobutane, which aligns well with experimental observations.[4][5]

| Parameter | Primary Hydrogens (C1, C4) | Secondary Hydrogens (C2, C3) |

| Number of Hydrogens | 6 | 4 |

| Relative Reactivity (per H) | 1.0 | ~3.9 |

| Calculated Product Yield | ~28% (1-Chlorobutane) | ~72% (2-Chlorobutane) |

| Caption: Predicted Monochlorination Product Distribution for n-Butane. |

Dichlorination Product Distribution: The Challenge of Synthesizing 1,1-Dichlorobutane

When 1-chlorobutane undergoes further chlorination, the existing chlorine atom significantly influences the reactivity of the remaining C-H bonds through its electron-withdrawing inductive effect.[8] This effect deactivates nearby hydrogens by strengthening their C-H bonds and destabilizing the transition state for hydrogen abstraction.[8]

-

C-1 Hydrogens: Are strongly deactivated by the inductive effect of the chlorine atom on the same carbon. Abstraction of these hydrogens is the least favorable process.

-

C-2 Hydrogens: Are also deactivated, but to a lesser extent than those at C-1.

-

C-3 Hydrogens: Experience a much weaker inductive effect due to their distance from the chlorine atom. These secondary hydrogens are the most reactive sites.

-

C-4 Hydrogens: These primary hydrogens are the least affected by the inductive effect but are inherently less reactive than the secondary hydrogens at C-3.

As a result, the free radical chlorination of 1-chlorobutane yields 1,3-dichlorobutane as the major product , while the target 1,1-dichlorobutane is the least abundant isomer .[8]

| Product Isomer | Position of H Abstraction | % Abundance (Experimental) | Relative Reactivity (per H) |

| 1,1-Dichlorobutane | C-1 | 5.8% | 1.0 |

| 1,2-Dichlorobutane | C-2 | 22.9% | 4.0 |

| 1,3-Dichlorobutane | C-3 | 46.3% | 8.0 |

| 1,4-Dichlorobutane | C-4 | 25.0% | 2.9 |

| Caption: Experimental Product Distribution for the Chlorination of 1-Chlorobutane.[8] |

Experimental Protocol: Chlorination of 1-Chlorobutane

Direct chlorination of gaseous n-butane with Cl₂ gas requires specialized equipment. A more common and controllable laboratory method for studying such reactions involves using a liquid-phase substrate (1-chlorobutane) with sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN).[6][9]

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a certified fume hood with appropriate personal protective equipment. Sulfuryl chloride is corrosive and reacts vigorously with water.

Materials:

-

1-Chlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

5% Aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Apparatus:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle or water bath

-

Gas trap (e.g., a tube leading to a beaker of NaHCO₃ solution to neutralize HCl and SO₂ byproducts)

-

Separatory funnel

-

Erlenmeyer flask

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 1-chlorobutane (used in excess as the solvent) and a catalytic amount of AIBN. Add a magnetic stir bar.

-

Reagent Addition: In a fume hood, carefully measure the desired amount of sulfuryl chloride (the limiting reagent) and add it to the reaction flask.

-

Initiation: Assemble the reflux condenser and gas trap. Begin stirring and gently heat the mixture to approximately 80°C to initiate the decomposition of AIBN and start the chain reaction.

-

Reaction: Maintain the temperature and allow the reaction to proceed under reflux for a designated period (e.g., 30-60 minutes). The reaction will generate HCl and SO₂ gas, which should be neutralized by the gas trap.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with deionized water. Caution: Pressure may build up due to CO₂ evolution. Vent the funnel frequently.

-

Separate the organic layer. Be aware that the density of the chlorinated mixture may be close to that of water; perform a drop test to confirm which layer is organic.

-

-

Drying and Analysis:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Decant or filter the dried solution into a clean vial.

-

Analyze the product mixture using Gas Chromatography (GC) to determine the relative percentages of the unreacted 1-chlorobutane and the four dichlorobutane isomers.

-

Caption: General workflow for the laboratory chlorination experiment.

Conclusion

The free radical chlorination of n-butane is a powerful illustration of the principles of reactivity and selectivity in organic synthesis. While the reaction successfully functionalizes the alkane, it produces a complex mixture of products. The initial monochlorination favors the formation of 2-chlorobutane due to the greater stability of the secondary radical intermediate. Subsequent chlorination of the 1-chlorobutane fraction is heavily influenced by the inductive effect of the existing chlorine substituent, which deactivates the C-1 position. This leads to 1,3-dichlorobutane being the major product and makes the target 1,1-dichlorobutane the least abundant isomer . For researchers and drug development professionals, this underscores a critical lesson: direct free radical chlorination is not a viable method for the selective synthesis of 1,1-dichlorobutane. Alternative synthetic strategies, such as those starting from butane-1,1-diol or involving geminal dichlorination of butanal, would be required to produce this specific isomer in high yield.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 3. savemyexams.com [savemyexams.com]

- 4. aklectures.com [aklectures.com]

- 5. gauthmath.com [gauthmath.com]

- 6. Chem 502--Assignment 2 [sas.upenn.edu]

- 7. Chlorination of 1-chlorobutane [sas.upenn.edu]

- 8. Untitled Document [sas.upenn.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Formation of 1,1-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms for the formation of 1,1-dichlorobutane, a halogenated alkane with applications in organic synthesis. This document details two principal synthetic routes: the free-radical chlorination of 1-chlorobutane (B31608) and the reaction of butanal with phosphorus pentachloride. For each method, a thorough reaction mechanism is presented, alongside detailed experimental protocols and quantitative data. Spectroscopic data for the characterization of 1,1-dichlorobutane is also provided.

Free-Radical Chlorination of 1-Chlorobutane

The free-radical chlorination of 1-chlorobutane is a common method for producing a mixture of dichlorobutane isomers, including the target compound, 1,1-dichlorobutane. This reaction proceeds via a free-radical chain mechanism, which is typically initiated by thermal or photochemical means.

Reaction Mechanism

The reaction mechanism is characterized by three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or 2,2'-azobis(cyclohexanenitrile) (ABCN), upon heating. The resulting radicals then react with sulfuryl chloride (SO₂Cl₂) to generate chlorine radicals (Cl•).

-

Propagation: The chlorine radical abstracts a hydrogen atom from 1-chlorobutane, forming a butyl radical and hydrogen chloride (HCl). This butyl radical can be formed at any of the four carbon positions. The butyl radical then reacts with sulfuryl chloride to yield a dichlorobutane isomer and a new chlorine radical, which continues the chain reaction. The formation of 1,1-dichlorobutane specifically involves the abstraction of a hydrogen atom from the C1 carbon.

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, a chlorine radical and a butyl radical, or two butyl radicals.

Solubility of 1,1-Dichlorobutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-dichlorobutane in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, the principles governing it, and detailed experimental protocols for its precise determination. This information is critical for applications in chemical synthesis, reaction engineering, and pharmaceutical drug development where 1,1-dichlorobutane may be used as a reagent or solvent.

Core Concepts in Solubility

The solubility of a substance, in this case, 1,1-dichlorobutane, in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. 1,1-Dichlorobutane is a polar aprotic molecule due to the presence of two electronegative chlorine atoms on the first carbon atom, which creates a dipole moment. Its solubility in organic solvents will, therefore, depend on the polarity, hydrogen bonding capability, and molecular structure of the solvent.

General Solubility Profile:

Based on its molecular structure, 1,1-dichlorobutane is expected to be:

-

More soluble in polar aprotic and weakly polar solvents.

-

Less soluble in highly polar protic solvents and nonpolar solvents.

General literature suggests that 1,1-dichlorobutane is more soluble in organic solvents such as ethanol (B145695) and ether than in water.[1] For a related compound, 1,2-dichlorobutane (B1580518), it is reported to be soluble in non-polar solvents like hexane (B92381) and toluene.[2]

Quantitative Solubility Data

| Solvent Classification | Solvent Name | CAS Number | Molecular Formula | Expected Solubility | Available Data |

| Polar Protic | Ethanol | 64-17-5 | C₂H₅OH | Good | More soluble than in water.[1] |

| Methanol | 67-56-1 | CH₃OH | Moderate to Good | No specific data found. | |

| Polar Aprotic | Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Good | More soluble than in water.[1] |

| Acetone | 67-64-1 | C₃H₆O | Good | No specific data found. | |

| Nonpolar | Hexane | 110-54-3 | C₆H₁₄ | Moderate | Soluble (inferred from 1,2-dichlorobutane data).[2] |

| Toluene | 108-88-3 | C₇H₈ | Moderate to Good | Soluble (inferred from 1,2-dichlorobutane data).[2] |

Experimental Protocols for Solubility Determination

For a definitive understanding of the solubility of 1,1-dichlorobutane in a specific organic solvent, experimental determination is necessary. The following is a detailed methodology for a comprehensive solubility assessment.

I. Preliminary Miscibility Determination

This initial qualitative step helps to quickly assess whether 1,1-dichlorobutane is fully miscible, partially miscible, or immiscible with the chosen solvent at a given temperature.

Methodology:

-

Preparation: In a series of clean, dry test tubes, add a fixed volume (e.g., 2 mL) of the organic solvent.

-

Addition of Solute: To each test tube, add incremental volumes of 1,1-dichlorobutane (e.g., 0.2 mL, 0.5 mL, 1.0 mL, 2.0 mL).

-

Mixing: After each addition, securely cap the test tube and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes and observe.

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

-

Temperature Control: Perform these observations at a controlled temperature, as solubility can be temperature-dependent.

II. Quantitative Solubility Determination by Gas Chromatography (GC)

For partially miscible systems, gas chromatography is a precise method to quantify the concentration of 1,1-dichlorobutane in the solvent-rich phase.

Methodology:

-

Saturated Solution Preparation:

-

In a temperature-controlled vessel, add an excess amount of 1,1-dichlorobutane to a known volume of the organic solvent.

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value throughout.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed in the temperature-controlled environment until two clear liquid layers are formed.

-

Carefully extract a sample from the solvent-rich phase using a syringe, ensuring no cross-contamination from the 1,1-dichlorobutane-rich phase.

-

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions with known concentrations of 1,1-dichlorobutane in the pure organic solvent.

-

Inject these standards into the gas chromatograph to generate a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the extracted sample from the saturated solution into the gas chromatograph under the same conditions as the standards.

-

Determine the peak area corresponding to 1,1-dichlorobutane in the chromatogram.

-

-

Concentration Calculation:

-

Use the calibration curve to determine the concentration of 1,1-dichlorobutane in the sample from the solvent-rich phase. This concentration represents the solubility at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of 1,1-dichlorobutane in an organic solvent.

Caption: Logical workflow for determining the solubility of 1,1-dichlorobutane.

Conclusion

While specific quantitative solubility data for 1,1-dichlorobutane in a broad range of organic solvents is not extensively documented, a systematic approach based on the principles of chemical polarity and detailed experimental protocols can provide the necessary information for research and development applications. The methodologies presented in this guide offer a robust framework for accurately determining the solubility and miscibility of 1,1-dichlorobutane, enabling informed decisions in its use as a solvent or reagent. It is recommended that solubility be determined for each specific solvent and temperature relevant to the intended application.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of 1,1-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1,1-dichlorobutane. The document details its thermal stability, hazardous decomposition pathways, and reactivity towards various chemical transformations, including nucleophilic substitution, elimination, and free-radical reactions. Quantitative data, where available, is presented in structured tables. Detailed experimental protocols for relevant reactions and analytical techniques are also provided. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may be working with or considering the use of 1,1-dichlorobutane in their applications.

Chemical Stability

1,1-Dichlorobutane is a stable compound under normal temperatures and pressures.[1] However, its stability is compromised by exposure to high temperatures, ignition sources, and incompatible materials.

1.1. Thermal Stability

1.2. Hazardous Decomposition

Upon decomposition, particularly at elevated temperatures or during combustion, 1,1-dichlorobutane breaks down to produce hazardous substances, including:

-

Hydrogen chloride (HCl)[1]

-

Carbon monoxide (CO)[1]

-

Carbon dioxide (CO₂)[1]

-

Other irritating and toxic fumes and gases[1]

1.3. Incompatible Materials

To maintain its stability, 1,1-dichlorobutane should be stored away from strong oxidizing agents.[1]

1.4. Hazardous Polymerization

Hazardous polymerization of 1,1-dichlorobutane has not been reported.[1]

Chemical Reactivity

The reactivity of 1,1-dichlorobutane is primarily dictated by the two chlorine atoms attached to the same carbon atom (a geminal dihalide). This structural feature influences its participation in nucleophilic substitution, elimination, and free-radical reactions.

2.1. Nucleophilic Substitution Reactions

As a dihaloalkane, 1,1-dichlorobutane can undergo nucleophilic substitution reactions. The mechanism of these reactions (SN1 or SN2) is influenced by the nature of the nucleophile, the solvent, and the structure of the substrate. Being a secondary dihalide, it can potentially proceed through either pathway.

With strong nucleophiles, an SN2 mechanism is generally favored.[2] For instance, reaction with aqueous sodium hydroxide (B78521) would be expected to substitute the chlorine atoms with hydroxyl groups. The initial product, a geminal diol (1,1-butanediol), is typically unstable and readily dehydrates to form butanal. A similar reaction has been reported for 1,1-dichloroethane (B41102) with aqueous KOH.[3][4]

2.2. Elimination Reactions

In the presence of strong, bulky bases, 1,1-dichlorobutane can undergo elimination reactions (dehydrohalogenation) to form alkenes. The use of a strong base in an alcoholic solvent typically favors elimination over substitution. The reaction would likely proceed via an E2 mechanism. The primary product of the first elimination would be 1-chloro-1-butene, which could potentially undergo a second elimination to form 1-butyne.

2.3. Free-Radical Chlorination

The reactivity of C-H bonds in alkanes and their derivatives can be investigated through free-radical halogenation. The free-radical chlorination of 1-chlorobutane (B31608) provides insight into the relative reactivity of the different C-H bonds, leading to the formation of various dichlorobutane isomers, including 1,1-dichlorobutane.

The reaction is typically initiated by the homolytic cleavage of a chlorine molecule (or a chlorine source like sulfuryl chloride) using UV light or a radical initiator such as azobisisobutyronitrile (AIBN). The resulting chlorine radical can then abstract a hydrogen atom from the 1-chlorobutane, forming an alkyl radical. This radical then reacts with another chlorine source to form a dichlorobutane and a new chlorine radical, propagating the chain reaction.

The distribution of the resulting dichlorobutane isomers is dependent on the relative reactivity of the C-H bonds at each carbon position. Experimental data from the free-radical chlorination of 1-chlorobutane shows that the formation of 1,1-dichlorobutane is the least favored among the isomers. This indicates that the primary hydrogens on the carbon already bearing a chlorine atom are the least reactive towards abstraction by a chlorine radical.

Table 1: Product Distribution from Free-Radical Chlorination of 1-Chlorobutane

| Isomer | % Abundance |

| 1,1-dichlorobutane | 5.769% |

| 1,2-dichlorobutane | 22.891% |

| 1,3-dichlorobutane | 46.322% |

| 1,4-dichlorobutane | 25.017% |

| (Data from a representative experiment; actual distribution may vary with reaction conditions.)[5] |

Experimental Protocols

3.1. Free-Radical Chlorination of 1-Chlorobutane

This protocol describes a representative procedure for the free-radical chlorination of 1-chlorobutane to produce a mixture of dichlorobutane isomers.

Materials:

-

1-Chlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Reaction flask equipped with a reflux condenser and a gas outlet

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a dry reaction flask, combine 1-chlorobutane and a catalytic amount of AIBN.

-

With stirring, add sulfuryl chloride dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. The reaction is initiated by the thermal decomposition of AIBN.

-

Maintain the reflux for a set period (e.g., 1-2 hours) to allow the reaction to proceed. The reaction progress can be monitored by observing the evolution of gases (SO₂ and HCl).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a dilute aqueous solution of sodium carbonate to neutralize any remaining acid, followed by a wash with water.

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

The resulting solution containing the mixture of dichlorobutane isomers can then be analyzed.

3.2. Analysis of Dichlorobutane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of the product mixture from the free-radical chlorination of 1-chlorobutane.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the separation of volatile organic compounds (e.g., a non-polar column like DB-5ms)

GC-MS Conditions:

-

Injector Temperature: 250 °C[6]

-

Oven Temperature Program:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min[6]

-

MS Conditions:

Procedure:

-

Prepare a dilute solution of the dried organic product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

Acquire the data according to the specified conditions.

-

Identify the different dichlorobutane isomers based on their retention times and mass spectra. The fragmentation patterns will be characteristic for each isomer.

-

Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.

Quantitative Data Summary

Table 2: Physical and Thermochemical Properties of 1,1-Dichlorobutane

| Property | Value | Reference |

| Molecular Formula | C₄H₈Cl₂ | [7][8] |

| Molecular Weight | 127.01 g/mol | [7][8] |

| Boiling Point | 114-115 °C | [7] |

| Density | 1.0747 g/cm³ at 20 °C | [8] |

| Enthalpy of Vaporization (ΔvapH°) | 38.7 kJ/mol at 298.15 K | [9] |

| Enthalpy of Reaction (ΔrH°) for C₄H₈Cl₂ → C₄H₇Cl + HCl | 61.1 ± 0.4 kJ/mol (gas phase) | [10] |

Conclusion

1,1-Dichlorobutane is a moderately stable compound that exhibits reactivity characteristic of geminal dihaloalkanes. While stable under standard conditions, it is flammable and can decompose into hazardous substances at high temperatures. Its reactivity is marked by susceptibility to nucleophilic substitution, which likely proceeds through an unstable geminal diol intermediate to form an aldehyde, and elimination reactions in the presence of strong bases. The study of its formation via free-radical chlorination of 1-chlorobutane reveals that the C-H bonds on the chlorine-bearing carbon are the least reactive towards radical abstraction. This comprehensive guide provides essential data and protocols to aid researchers and professionals in the safe handling and effective utilization of 1,1-dichlorobutane in various scientific and developmental applications.

References

- 1. 1,1-dichlorobutane | CAS#:541-33-3 | Chemsrc [chemsrc.com]

- 2. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 3. quora.com [quora.com]

- 4. gauthmath.com [gauthmath.com]

- 5. Untitled Document [sas.upenn.edu]

- 6. benchchem.com [benchchem.com]

- 7. 1,1-DICHLOROBUTANE CAS#: 541-33-3 [m.chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Butane, 1,1-dichloro- [webbook.nist.gov]

- 10. Butane, 1,1-dichloro- [webbook.nist.gov]

Unveiling the Past: A Historical and Technical Guide to the Discovery of 1,1-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical synthesis of 1,1-dichlorobutane, a molecule with continued relevance in organic synthesis. Delving into early chemical literature, we uncover the pioneering work that led to its discovery and examine the foundational experimental protocols. This document provides a structured overview of the key reactions, quantitative data, and the logical progression of its synthesis, offering valuable insights for today's chemical researchers.

Early Synthesis and Discovery: The Work of Hugo Schiff in the Late 19th Century

While the precise first synthesis of 1,1-dichlorobutane is not definitively documented in a single, celebrated publication, its existence and synthesis can be traced back to the late 19th century through the work of the German chemist Hugo Schiff. Schiff's extensive research on the reactions of aldehydes and ammonia (B1221849) led to the indirect confirmation of 1,1-dichlorobutane, then known by its common name, "butylidene chloride."

Schiff's investigations into the formation of alkaloids and related nitrogen-containing compounds revealed that butyraldehyde (B50154) reacts with reagents like phosphorus pentachloride (PCl₅) to yield 1,1-dichlorobutane. This geminal dihalide was then utilized as a key intermediate in subsequent reactions. For instance, historical records describe the reaction of "Butylidenchlorid" with alcoholic ammonia at elevated temperatures (180°C) to produce Paraconine. This reaction provides strong evidence for the availability and use of 1,1-dichlorobutane in Schiff's laboratory.

The primary method for the synthesis of 1,1-dichlorobutane in this era was the reaction of butyraldehyde with a chlorinating agent, most notably phosphorus pentachloride. This reaction is a classic example of the conversion of a carbonyl group to a geminal dichloride.

Experimental Protocol: Synthesis of 1,1-Dichlorobutane from Butyraldehyde (Reconstructed from historical descriptions)

The following protocol is a reconstruction of the likely procedure used in the late 19th century for the synthesis of 1,1-dichlorobutane.

Materials:

-

Butyraldehyde (C₄H₈O)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous ether (for extraction)

-

Sodium carbonate solution (for washing)

-

Anhydrous calcium chloride (for drying)

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, place a measured quantity of butyraldehyde.

-

Slowly add phosphorus pentachloride to the butyraldehyde, controlling the reaction rate to prevent excessive evolution of hydrogen chloride gas. The reaction is exothermic and should be cooled if necessary.

-

After the addition is complete, gently heat the mixture to drive the reaction to completion.

-

Once the reaction is complete, cool the mixture and carefully add water to decompose the excess phosphorus halides.

-

Extract the crude 1,1-dichlorobutane from the aqueous mixture using anhydrous ether.

-

Wash the ethereal extract with a dilute solution of sodium carbonate to neutralize any remaining acidic byproducts, followed by a wash with water.

-

Dry the ethereal solution over anhydrous calcium chloride.

-

Distill the ether to obtain the crude 1,1-dichlorobutane.

-

Fractionally distill the crude product to obtain purified 1,1-dichlorobutane.

Quantitative Data from Early Literature

Quantitative data from the late 19th and early 20th centuries can be sparse and may vary slightly from modern, more precise measurements. However, the following table summarizes the key physical properties of 1,1-dichlorobutane as reported in early chemical literature.

| Property | Reported Value (Early Literature) | Modern Accepted Value |

| Boiling Point | ~ 114-115 °C | 114-115 °C |

| Density | Not consistently reported | ~ 1.083 g/mL at 20°C |

| Synonyms | Butylidene chloride, Butylidenchlorid | 1,1-Dichlorobutane |

20th Century Developments: An Intermediate in Alkyne Synthesis

By the early 20th century, 1,1-dichlorobutane had become a recognized and useful reagent in organic synthesis. A notable application was its use in the synthesis of alkynes. In 1925, the French chemist Bourguel described a method for the preparation of 1-butyne (B89482) from 1,1-dichlorobutane. This reaction involves a double dehydrohalogenation of the geminal dichloride using a strong base, such as sodamide (NaNH₂).

Experimental Protocol: Synthesis of 1-Butyne from 1,1-Dichlorobutane (Bourguel, 1925)

Materials:

-

1,1-Dichlorobutane (C₄H₈Cl₂)

-

Sodamide (NaNH₂)

-

Liquid ammonia (as solvent)

Procedure:

-

In a flask equipped for low-temperature reactions, dissolve sodamide in liquid ammonia.

-

Slowly add 1,1-dichlorobutane to the sodamide solution.

-

The reaction proceeds via a double elimination of HCl to form 1-butyne.

-

The volatile 1-butyne gas is then collected and purified.

Modern Synthesis: Free-Radical Chlorination

While the reaction of butyraldehyde with phosphorus pentachloride represents the historical discovery, a more common and contemporary method for the synthesis of 1,1-dichlorobutane, particularly in a laboratory setting, is the free-radical chlorination of 1-chlorobutane. This method, however, typically yields a mixture of dichlorinated isomers, from which 1,1-dichlorobutane must be separated.

Visualizing the Chemical Pathways

To illustrate the key synthetic routes discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Initial synthesis of 1,1-Dichlorobutane by Schiff.

Caption: Synthesis of 1-Butyne from 1,1-Dichlorobutane.

Caption: Modern synthesis via free-radical chlorination.

Conclusion